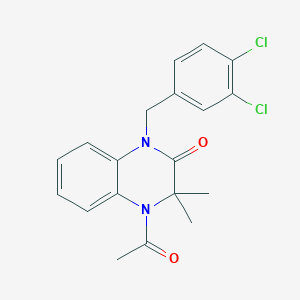![molecular formula C20H23ClN2O2 B3738456 2-(4-CHLOROPHENOXY)-1-[4-(2-METHYLBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3738456.png)
2-(4-CHLOROPHENOXY)-1-[4-(2-METHYLBENZYL)PIPERAZINO]-1-ETHANONE
Descripción general
Descripción
2-(4-Chlorophenoxy)-1-[4-(2-methylbenzyl)piperazino]-1-ethanone is a complex organic compound that features a chlorophenoxy group, a piperazine ring, and a methylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-[4-(2-methylbenzyl)piperazino]-1-ethanone typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxy intermediate.
Piperazine Derivative Formation: The next step involves the reaction of the chlorophenoxy intermediate with piperazine to form a piperazine derivative.
Final Coupling: The final step involves the coupling of the piperazine derivative with 2-methylbenzyl chloride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to ensure high yield and purity.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenoxy)-1-[4-(2-methylbenzyl)piperazino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-1-[4-(2-methylbenzyl)piperazino]-1-ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in research to study its effects on cellular pathways and mechanisms.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-1-[4-(2-methylbenzyl)piperazino]-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenoxy)benzaldehyde: Similar structure but lacks the piperazine and methylbenzyl groups.
4-Chlorophenoxyacetic Acid: Contains the chlorophenoxy group but differs in the rest of the structure.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[(2-methylphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-16-4-2-3-5-17(16)14-22-10-12-23(13-11-22)20(24)15-25-19-8-6-18(21)7-9-19/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUKBUZMIVROSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-({3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acryloyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3738379.png)
![2-chloro-5-(5-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}furan-2-yl)benzoic acid](/img/structure/B3738397.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3738402.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B3738409.png)
![4-[(4Z)-4-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B3738429.png)
![4-({[(4-chlorobenzyl)thio]acetyl}amino)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3738433.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3738449.png)
![4-[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzoic acid](/img/structure/B3738464.png)
![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-3-methylphenyl acetate](/img/structure/B3738475.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B3738478.png)


![N'-{3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-2-bromobenzohydrazide](/img/structure/B3738487.png)
